molecular formula C17H11ClN2O2S B5613320 1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone

1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone

Cat. No.: B5613320
M. Wt: 342.8 g/mol
InChI Key: MMXNYGPGDGHEFS-UHFFFAOYSA-N
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Description

1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core linked to a benzothiophene moiety, which contributes to its unique chemical and biological properties.

Chemical Reactions Analysis

1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

1H-benzimidazol-1-yl(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of benzimidazole and benzothiophene moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

benzimidazol-1-yl-(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c1-22-10-6-7-11-14(8-10)23-16(15(11)18)17(21)20-9-19-12-4-2-3-5-13(12)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNYGPGDGHEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3C=NC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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